N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide
Description
N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings, nitro groups, and amide linkages. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H26Cl2N8O8/c42-29-21-24(13-18-30(29)47-38(52)22-9-14-25(15-10-22)44-40(54)27-5-1-3-7-33(27)50(56)57)37-46-32-20-19-31(35(43)36(32)49-37)48-39(53)23-11-16-26(17-12-23)45-41(55)28-6-2-4-8-34(28)51(58)59/h1-21H,(H,44,54)(H,45,55)(H,46,49)(H,47,52)(H,48,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSXGPMWDRVXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=NC5=C(N4)C(=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26Cl2N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide typically involves multiple steps, including nucleophilic substitution and amide bond formation. One common method involves the reaction of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole with an appropriate amine to form an intermediate, which is then further reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes careful control of temperature, pH, and reagent concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can lead to various oxidized derivatives.
Scientific Research Applications
N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and amide linkages play a crucial role in its reactivity and biological activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: A related compound used in similar applications.
4-chloro-7-nitrobenzofurazan: Another compound with similar structural features and reactivity.
Uniqueness
N-[4-[[2-chloro-4-[7-chloro-6-[[4-[(2-nitrobenzoyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]-2-nitrobenzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its combination of nitro groups, amide linkages, and aromatic rings sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
